molecular formula C8H18N2 B13199352 (3-Ethylcyclohexyl)hydrazine

(3-Ethylcyclohexyl)hydrazine

Cat. No.: B13199352
M. Wt: 142.24 g/mol
InChI Key: HIXOWNRXBABCQW-UHFFFAOYSA-N
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Description

(3-Ethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2 It consists of a cyclohexane ring substituted with an ethyl group at the third position and a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylcyclohexyl)hydrazine typically involves the reaction of 3-ethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (3-Ethylcyclohexyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include azines, amines, and various substituted hydrazine derivatives.

Scientific Research Applications

(3-Ethylcyclohexyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Ethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications.

Comparison with Similar Compounds

    Hydrazine: A simple hydrazine derivative with the formula N2H4, used as a reducing agent and in rocket propellants.

    Monomethylhydrazine: A methyl-substituted hydrazine used in rocket fuels and as a chemical intermediate.

    Unsymmetrical Dimethylhydrazine: A dimethyl-substituted hydrazine with applications in rocket propulsion and chemical synthesis.

Uniqueness: (3-Ethylcyclohexyl)hydrazine is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to simpler hydrazine derivatives

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(3-ethylcyclohexyl)hydrazine

InChI

InChI=1S/C8H18N2/c1-2-7-4-3-5-8(6-7)10-9/h7-8,10H,2-6,9H2,1H3

InChI Key

HIXOWNRXBABCQW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)NN

Origin of Product

United States

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